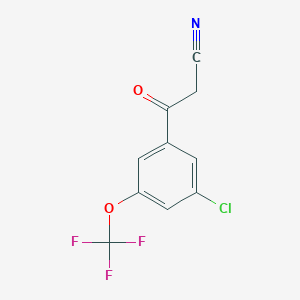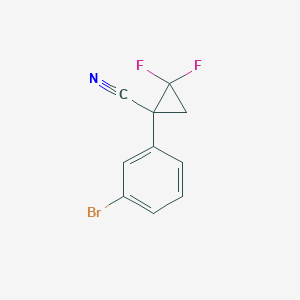
1-(3-Bromo-phenyl)-2,2-difluoro-cyclopropanecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromo-phenyl)-2,2-difluoro-cyclopropanecarbonitrile is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, a difluorocyclopropane moiety, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-phenyl)-2,2-difluoro-cyclopropanecarbonitrile typically involves the cyclopropanation of a suitable precursor. One common method involves the reaction of 3-bromo-benzyl bromide with difluorocarbene generated in situ from a difluoromethylene precursor under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the difluorocyclopropane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Bromo-phenyl)-2,2-difluoro-cyclopropanecarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride. Oxidation reactions can convert the phenyl ring to phenol derivatives.
Cycloaddition Reactions: The difluorocyclopropane moiety can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., sodium azide, potassium thiolate) in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous conditions.
Major Products:
- Substituted phenyl derivatives.
- Amines from nitrile reduction.
- Cycloaddition products with expanded ring systems.
Aplicaciones Científicas De Investigación
1-(3-Bromo-phenyl)-2,2-difluoro-cyclopropanecarbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromo-phenyl)-2,2-difluoro-cyclopropanecarbonitrile involves its interaction with specific molecular targets. The difluorocyclopropane moiety can act as a reactive intermediate, participating in various biochemical pathways. The bromine atom and nitrile group contribute to the compound’s reactivity and binding affinity to target proteins and enzymes.
Comparación Con Compuestos Similares
- 1-(4-Bromo-phenyl)-2,2-difluoro-cyclopropanecarbonitrile
- 1-(3-Chloro-phenyl)-2,2-difluoro-cyclopropanecarbonitrile
- 1-(3-Bromo-phenyl)-3-(4-chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine
Uniqueness: 1-(3-Bromo-phenyl)-2,2-difluoro-cyclopropanecarbonitrile is unique due to the combination of its bromine-substituted phenyl ring and difluorocyclopropane moiety. This structural arrangement imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Propiedades
Número CAS |
908333-94-8 |
|---|---|
Fórmula molecular |
C10H6BrF2N |
Peso molecular |
258.06 g/mol |
Nombre IUPAC |
1-(3-bromophenyl)-2,2-difluorocyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H6BrF2N/c11-8-3-1-2-7(4-8)9(6-14)5-10(9,12)13/h1-4H,5H2 |
Clave InChI |
LJFHIXQBKUXFFP-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1(F)F)(C#N)C2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Benzyloxy)-4'-chloro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12844733.png)
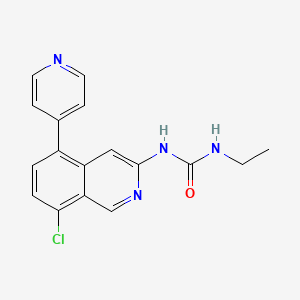

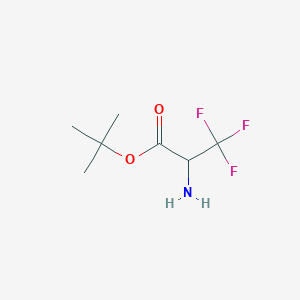
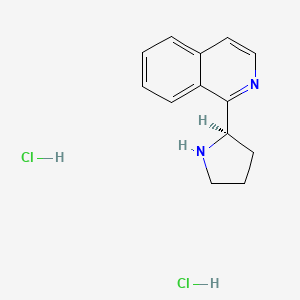
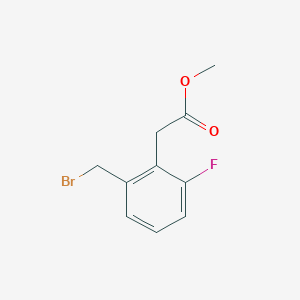
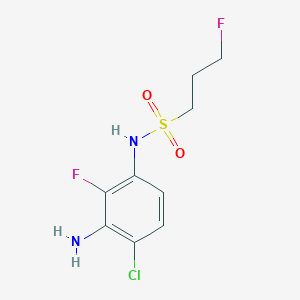
![2-[2-{2-(Dimethylamino)-3-[2-(1,3,3-Trimethyl-1,3-Dihydro-2H-Indol-2-Ylidene)Ethylidene]-1-Cyclohexen-1-Yl}Vinyl]-1,3,3-Trimethyl-3H-Indolium Tetrafluoroborate](/img/structure/B12844783.png)
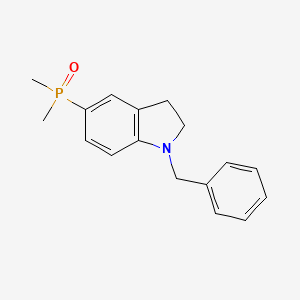

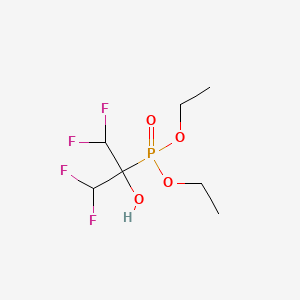

![4'-Tert-butyl-3-fluoro[1,1'-biphenyl]-4-amine](/img/structure/B12844817.png)
